Fmoc-4-trifluoromethyl-L-homophenylalanine
CAS No.:
Cat. No.: VC13668863
Molecular Formula: C26H22F3NO4
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22F3NO4 |
|---|---|
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |
| Standard InChI | InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m0/s1 |
| Standard InChI Key | WSAZRJANUJZPLG-QHCPKHFHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Introduction
Structural and Chemical Properties
Fmoc-4-trifluoromethyl-L-homophenylalanine (C₂₆H₂₂F₃NO₄; molecular weight: 469.45 g/mol) features a homophenylalanine core modified with a trifluoromethyl group at the para position of the aromatic ring and an Fmoc-protected α-amino group. The extended side chain of homophenylalanine introduces conformational flexibility, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity.
Key Structural Features:
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Fmoc Protection: Ensures selective deprotection during solid-phase peptide synthesis (SPPS).
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Trifluoromethyl Group: Imparts resistance to oxidative degradation and improves membrane permeability.
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Chiral Center: The L-configuration at the α-carbon ensures compatibility with biological systems.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |
| CAS Number | 1260591-49-8 |
| Solubility | DMF, DMSO, acetonitrile/water mixtures |
| Storage Conditions | -80°C in inert atmosphere |
Synthesis and Purification
The synthesis of Fmoc-4-trifluoromethyl-L-homophenylalanine involves sequential protection, coupling, and purification steps:
Synthetic Route
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Fmoc Protection: Reacting 4-trifluoromethyl-L-homophenylalanine with Fmoc-Cl in the presence of sodium carbonate yields the Fmoc-protected intermediate.
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Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) with C₁₈ columns ensures >95% purity.
Industrial-Scale Production
Industrial protocols optimize reaction kinetics using continuous-flow systems and automated purification, achieving batch yields exceeding 80%.
Applications in Scientific Research
Peptide Synthesis
The compound serves as a critical building block in SPPS for constructing peptides with enhanced stability. For example, its incorporation into antimicrobial peptides has shown improved resistance to proteolytic degradation.
Drug Development
Derivatives of this compound are explored for oncology applications. Preclinical studies indicate that trifluoromethyl-modified peptides exhibit nanomolar affinity for cancer cell receptors, with IC₅₀ values <1 nM in pancreatic cancer models.
Bioconjugation Strategies
The Fmoc group facilitates site-specific modifications, enabling the development of peptide-drug conjugates (PDCs) for targeted therapies.
Biological Activity and Mechanistic Insights
Mechanism of Action
In peptide therapeutics, the trifluoromethyl group enhances hydrophobic interactions with target proteins, while the Fmoc group ensures controlled deprotection during synthesis.
Pharmacokinetic Profile
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Bioavailability: Increased lipophilicity improves cellular uptake (e.g., 2.5-fold higher in HeLa cells vs. non-fluorinated analogs).
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Metabolic Stability: Resistance to cytochrome P450 enzymes extends half-life to >6 hours in murine models.
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Fluorinated Phenylalanine Derivatives
| Compound | Molecular Formula | Unique Feature | Application |
|---|---|---|---|
| Fmoc-4-trifluoromethyl-L-phenylalanine | C₂₅H₂₂F₃NO₄ | Shorter side chain | Enzyme inhibition studies |
| Fmoc-2-methoxy-4-trifluoromethyl-L-homophenylalanine | C₂₆H₂₃F₃NO₅ | Methoxy substituent | Radiopharmaceutical labeling |
| N-Fmoc-β-homophenylalanine | C₂₆H₂₄F₃NO₂ | β-amino acid configuration | Foldamer design |
Challenges and Future Directions
Stability Considerations
While the trifluoromethyl group enhances stability, basic conditions (e.g., piperidine deprotection) can induce racemization. Recent advances employ low-temperature (4°C) deprotection protocols to minimize this risk.
Expanding Therapeutic Applications
Ongoing research focuses on incorporating this derivative into:
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Antiviral Peptides: Targeting envelope glycoproteins of RNA viruses.
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Neuroprotective Agents: Modulating amyloid-β aggregation in Alzheimer’s disease models.
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